1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives and has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, and potential future directions for research make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various cellular targets. It has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which results in a decrease in the production of glucocorticoid hormones. Additionally, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-fibrotic effects by reducing the production of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential as a therapeutic agent for various diseases and its ability to interact with various cellular targets. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on 1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include further investigation of its potential as a therapeutic agent for various diseases such as cancer, inflammation, and fibrosis. Additionally, its interaction with other cellular targets and its potential for drug development should be explored. Finally, its pharmacokinetic and pharmacodynamic properties should be studied to determine its optimal dosage and administration route.
Synthesis Methods
The synthesis of 1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported through various methods. One of the most common methods involves the reaction of 3-bromoaniline with 4-hydroxy-2H-chromen-2-one in the presence of potassium carbonate and copper powder. The resulting product is then reacted with tetrahydro-2-furanylmethylamine to yield the desired compound.
Scientific Research Applications
1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties. Additionally, it has been studied for its potential as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoid hormones.
properties
Product Name |
1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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Molecular Formula |
C23H20BrNO4 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H20BrNO4/c1-13-7-8-18-17(10-13)21(26)19-20(14-4-2-5-15(24)11-14)25(23(27)22(19)29-18)12-16-6-3-9-28-16/h2,4-5,7-8,10-11,16,20H,3,6,9,12H2,1H3 |
InChI Key |
BPVYBTSHATYFLX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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